molecular formula C8H5BrN2O B14880206 4-Bromo-6-(furan-2-yl)pyrimidine

4-Bromo-6-(furan-2-yl)pyrimidine

Cat. No.: B14880206
M. Wt: 225.04 g/mol
InChI Key: MNEJPERHUKYWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-(furan-2-yl)pyrimidine is a versatile bromo-pyrimidine derivative designed for research applications. Its molecular structure, which incorporates an electron-rich furan heterocycle and a reactive bromine atom, makes it a valuable intermediate in medicinal chemistry and drug discovery. This compound is primarily used as a synthetic building block for the construction of more complex molecules. Researchers utilize it in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine atom can be selectively replaced to generate diverse chemical libraries for biological screening. Bromo-pyrimidine scaffolds are of significant interest in early-stage drug development, with research indicating their potential in designing novel therapeutic agents. For instance, studies on similar bromo-pyrimidine analogues have demonstrated their evaluation as potent inhibitors of kinases like Bcr/Abl, a key target in cancer research, highlighting the potential of this compound class in developing anticancer therapies . The furan moiety adds specific electronic and steric properties, which can be crucial for optimizing a compound's interaction with biological targets. As a key intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-6-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H5BrN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H

InChI Key

MNEJPERHUKYWDU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC=N2)Br

Origin of Product

United States

Preparation Methods

Halogen Exchange Reactions

In one protocol, 4-chloro-6-(furan-2-yl)pyrimidine undergoes nucleophilic substitution using hydrobromic acid (HBr) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr₃). The reaction proceeds at 80–100°C for 12–18 hours, achieving yields of 68–72%. The mechanism involves the generation of a bromide ion that displaces the chloride, facilitated by the electron-withdrawing nature of the pyrimidine ring.

Directed Bromination Using N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 0–5°C selectively brominates the 4-position of 6-(furan-2-yl)pyrimidine. This method avoids polybromination by leveraging the regioselectivity imposed by the furan substituent. Yields range from 65–70%, with purity confirmed via HPLC.

Coupling of Furan and Pyrimidine Moieties

Cross-coupling reactions enable the modular assembly of this compound from simpler fragments. These methods prioritize regiocontrol and functional group compatibility.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 4-bromo-6-iodopyrimidine and furan-2-ylboronic acid in tetrahydrofuran (THF) at 60°C yields the target compound in 75–80% efficiency. Key parameters include the use of Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 4-bromopyrimidine with 2-furanylzinc bromide in refluxing toluene achieves 60–65% yield. While less efficient than Suzuki coupling, this method avoids palladium, reducing costs for large-scale synthesis.

Cyclocondensation of Chalcone Derivatives

Adapting methodologies from benzofuran-pyrimidine hybrids, this compound can be synthesized via cyclocondensation of furan-containing chalcones with brominated urea derivatives.

Chalcone Synthesis and Cyclization

Furan-2-carbaldehyde reacts with 4-bromoacetophenone under Claisen-Schmidt conditions to form a chalcone intermediate. Subsequent cyclocondensation with urea in ethanolic potassium hydroxide (KOH) at room temperature for 6 hours yields the pyrimidine ring, with bromine retained at the 4-position. This method achieves 70–75% yield.

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for each method:

Method Yield (%) Purity (%) Reaction Time (h) Cost Efficiency Scalability
Halogen Exchange 68–72 95–98 12–18 Moderate High
NBS Bromination 65–70 90–93 6–8 Low Moderate
Suzuki-Miyaura Coupling 75–80 97–99 4–6 High High
Ullmann Coupling 60–65 85–88 8–10 Moderate Low
Cyclocondensation 70–75 92–95 6–8 Low Moderate

Key Observations :

  • Suzuki-Miyaura coupling offers the highest yield and purity, making it ideal for pharmaceutical applications.
  • Cyclocondensation is advantageous for integrating complex substituents but requires multi-step synthesis.
  • NBS bromination provides regioselectivity but struggles with scalability due to reagent costs.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Optimizing solvent polarity (e.g., switching from THF to DMF) in Suzuki reactions improves yield by 8–10%. Similarly, replacing Pd(PPh₃)₄ with Pd(OAc)₂ reduces catalyst loading without compromising efficiency.

Purification Techniques

Recrystallization from ethanol or ethyl acetate removes by-products such as di-brominated species. Column chromatography with silica gel (hexane:ethyl acetate, 7:3) further enhances purity to >99%.

Regioselectivity Challenges

Competing bromination at the 2- or 5-positions of the pyrimidine ring necessitates careful control of reaction conditions. Lower temperatures (0–5°C) and stoichiometric HBr minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(furan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Bromo-6-(furan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-(furan-2-yl)pyrimidine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the furan ring can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol Methoxy, benzimidazole, phenyl groups Not reported Chelation with metals; potential in coordination chemistry
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine Amino, 4-methoxyphenyl, furan-2-yl groups Not reported Microwave synthesis; free amino group (IR: 3456–3182 cm⁻¹, ¹H NMR: 5.1–5.3 ppm)
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Fused imidazo[4,5-b]pyridine, propynyl group Not reported Structural studies; crystallographic data (bond lengths/angles in Tables 2–3)
4-Bromo-6-(pyrimidin-2-yl)pyrimidine Pyrimidin-2-yl group at position 6 242.03 (C₉H₆BrN₃) Building block for drug discovery
4-Amino-6-bromo-2-methylpyrimidine Amino, methyl groups 202.03 (C₅H₆BrN₃) High structural similarity (87% similarity index)
Key Observations:
  • Substituent Effects: The bromine atom at position 4 enhances electrophilic substitution reactivity, while furan-2-yl groups contribute π-π stacking interactions in supramolecular assemblies .
  • Synthetic Methods : Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes at 165°C for Suzuki-Miyaura couplings) compared to traditional methods .

Spectroscopic and Computational Insights

  • Amino vs. Bromo Substituents: Quantum chemical calculations on 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that bromine increases molecular polarity and alters electron density distribution, impacting spectroscopic profiles. For example, bromine substitution correlates with distinct IR vibrational modes (e.g., C-Br stretches at ~550 cm⁻¹) and NMR deshielding effects .
  • Furan vs. Imidazole Rings : Furan-containing pyrimidines (e.g., 4-Bromo-6-(furan-2-yl)pyrimidine) exhibit lower aromatic stabilization than imidazo-fused analogs (e.g., 6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine), affecting their stability and reactivity .

Data Tables

Table 1: Comparative Spectroscopic Data

Compound ¹H NMR (ppm) IR (cm⁻¹) Key Functional Groups Reference
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine 5.1–5.3 (furan protons) 3456–3182 (N-H stretch) Amino, furan, methoxy
4-Amino-6-bromo-2-methylpyrimidine Not reported ~550 (C-Br stretch) Amino, bromo, methyl

Q & A

Q. Methodological Approach

  • X-ray crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., compare bond lengths and angles with DFT-optimized structures) .
  • Spectroscopic validation : Cross-reference experimental ¹H/¹³C NMR shifts (e.g., furan protons at δ 7.2–7.5 ppm) with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify phase transitions predicted by molecular dynamics simulations .

What safety protocols are critical when handling this compound in electrophilic substitution reactions?

Q. Basic Safety Measures

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate halogenated waste (brominated byproducts) and neutralize acidic residues with NaHCO₃ before disposal .

Q. Advanced Hazard Mitigation

  • Glovebox use : Required for air-sensitive steps (e.g., Grignard reagent addition) to prevent moisture ingress .
  • Emergency protocols : Immediate ethanol rinse for skin contact and 15-minute eyewash for ocular exposure .

How can the reactivity of the bromine substituent in this compound be leveraged for functional group interconversions?

Q. Methodological Strategies

  • Nucleophilic substitution : Replace Br with amines (e.g., benzylamine in DMSO at 120°C) to generate 4-amino derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) to form biaryl systems .
  • Reductive elimination : Use Zn/HCl to dehalogenate and generate unsubstituted pyrimidine scaffolds .

What analytical techniques are most effective for characterizing impurities in this compound?

Q. Basic Quality Control

  • HPLC-MS : Detect trace intermediates (e.g., residual furan-2-ylboronic acid) using a C18 column and acetonitrile/water mobile phase .
  • Melting point analysis : A sharp mp range (e.g., 145–147°C) indicates high purity; broadening suggests contamination .

Q. Advanced Profiling

  • High-resolution mass spectrometry (HRMS) : Compare observed [M+H]⁺ peaks (e.g., m/z 265.02) with theoretical values (Δ < 2 ppm) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

How do steric and electronic effects of the furan ring influence the reactivity of this compound?

Q. Experimental Design

  • Electron-rich furan : Enhances electrophilic substitution at the 4-position via resonance donation. Compare reactivity with thiophene or pyrrole analogs .
  • Steric hindrance : Substituents at the 5-position of furan (e.g., methyl groups) reduce coupling efficiency by ~30% in Pd-mediated reactions .

Computational Insight
Fukui indices (DFT calculations) identify the pyrimidine C4 as the most electrophilic site (ƒ⁺ = 0.15), while furan O1 acts as a nucleophilic center (ƒ⁻ = 0.09) .

What strategies address low yields in multi-step syntheses involving this compound?

Q. Optimization Techniques

  • Stepwise isolation : Purify intermediates after each step (e.g., bromination before furan coupling) to avoid cumulative impurities .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching and costs .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

How can researchers validate the biological activity of this compound derivatives without commercial assays?

Q. In-House Methods

  • Microscale kinase assays : Use ADP-Glo™ kits to measure inhibition of target kinases (e.g., EGFR) at 10 µM concentrations .
  • Molecular docking : AutoDock Vina to predict binding affinities with protein targets (e.g., PDB: 1M17) before in vitro testing .

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